molecular formula C12H15ClO2 B3023914 5-Chloro-1-(2-methoxyphenyl)-1-oxopentane CAS No. 43228-96-2

5-Chloro-1-(2-methoxyphenyl)-1-oxopentane

Cat. No. B3023914
CAS RN: 43228-96-2
M. Wt: 226.7 g/mol
InChI Key: GHMGFAPMZJCMOW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents, under different conditions, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Antifungal Activity

Pyridazine derivatives, including 5-chloro-6-phenylpyridazin-3(2H)-one, exhibit promising antifungal properties. Researchers have synthesized novel pyridazine derivatives from readily available starting materials, such as mucochloric acid and benzene. Some of these compounds demonstrated good antifungal activity against various fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica .

Hydromethylation Reactions

5-Chloro-6-phenylpyridazin-3(2H)-one has been employed in hydromethylation reactions. For instance, it was used in the synthesis of (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol derivatives .

Cytotoxic and Anti-Proliferative Activity

Researchers have explored phenoxy thiazoles, some of which incorporate the pyridazine scaffold. These compounds were screened for cytotoxic and anti-proliferative effects against multiple cancer cell lines .

Suzuki–Miyaura Coupling

While not directly related to 5-chloro-6-phenylpyridazin-3(2H)-one, boron reagents play a crucial role in Suzuki–Miyaura coupling reactions. These reactions enable the synthesis of diverse organic compounds, including pharmaceutical intermediates .

Benzoxazole Synthesis

In a recent study, researchers utilized 5-chloro-6-phenylpyridazin-3(2H)-one as a starting material for the synthesis of 2-substituted benzoxazoles. The reaction involved condensation with 2-aminophenol and aromatic aldehydes, leading to the formation of benzoxazole derivatives .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It could also involve studying how to safely handle and dispose of the compound .

Future Directions

Future directions could involve suggesting further studies that could be done on the compound. This could include suggesting new reactions to try, new applications to explore, or new techniques to use in studying the compound .

properties

IUPAC Name

5-chloro-1-(2-methoxyphenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-15-12-8-3-2-6-10(12)11(14)7-4-5-9-13/h2-3,6,8H,4-5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMGFAPMZJCMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449702
Record name 5-CHLORO-1-(2-METHOXYPHENYL)-1-OXOPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(2-methoxyphenyl)-1-oxopentane

CAS RN

43228-96-2
Record name 5-CHLORO-1-(2-METHOXYPHENYL)-1-OXOPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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